molecular formula C26H24N2O2S B15288133 Ethyl 2-(Tritylamino)thiazol-4-ylacetate

Ethyl 2-(Tritylamino)thiazol-4-ylacetate

Cat. No.: B15288133
M. Wt: 428.5 g/mol
InChI Key: PUDMKIQOLAYUKP-UHFFFAOYSA-N
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Description

Ethyl 2-(Tritylamino)thiazol-4-ylacetate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(Tritylamino)thiazol-4-ylacetate typically involves the reaction of tritylamine with thiazole derivatives under specific conditions. One common method includes the use of ethyl bromoacetate as a starting material, which reacts with tritylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Tritylamino)thiazol-4-ylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions often result in halogenated or alkylated derivatives of the original compound .

Scientific Research Applications

Ethyl 2-(Tritylamino)thiazol-4-ylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(Tritylamino)thiazol-4-ylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (Z)-(hydroxyimino)[2-(tritylamino)thiazol-4-yl]acetate
  • Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate

Uniqueness

Ethyl 2-(Tritylamino)thiazol-4-ylacetate stands out due to its unique combination of the tritylamino group and the thiazole ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various research applications. Compared to similar compounds, it may offer improved efficacy and selectivity in certain biological assays .

Properties

IUPAC Name

ethyl 2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2S/c1-2-30-24(29)18-23-19-31-25(27-23)28-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,2,18H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDMKIQOLAYUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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